1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Description
1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a benzimidazole derivative featuring two distinct substituents: a 2-methylphenylmethyl group at the N1 position and a trifluoromethyl (-CF₃) group at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methylphenylmethyl substituent may influence steric and electronic properties .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2/c1-11-6-2-3-7-12(11)10-21-14-9-5-4-8-13(14)20-15(21)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPJVIKLNRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction can be catalyzed by various agents such as formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols; reactions often carried out under reflux.
Major Products:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Synthetic Routes
| Synthetic Method | Reagents | Conditions |
|---|---|---|
| Condensation | o-Phenylenediamine, Aldehyde/Ketone | Acidic or Basic |
| Oxidation | Hydrogen peroxide, Potassium permanganate | Aqueous/Organic solvents |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halogenating agents (e.g., N-bromosuccinimide) | Reflux |
Chemistry
1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in various catalytic processes.
Biology
The compound has been investigated for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further studies aimed at understanding its mechanisms of action against pathogens and cancer cells.
Medicine
In the medical field, this compound has shown potential as a therapeutic agent for treating infections and various forms of cancer. Its unique structural features may contribute to its efficacy in targeting specific biological pathways.
Industry
The compound is also applied in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for industrial applications where efficiency and effectiveness are paramount.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways.
- Antimicrobial Efficacy : Research has shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
- Catalytic Applications : In industrial settings, this compound has been tested as a catalyst for organic reactions such as cross-coupling reactions, demonstrating improved yields compared to traditional catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group : Direct attachment at C2 (target compound) increases electron-withdrawing effects compared to phenyl-linked CF₃ (), altering reactivity in electrophilic substitution .
- Aromatic vs. Aliphatic Substituents : The 2-methylphenylmethyl group (target) provides steric hindrance, while tert-butyl groups () further enhance hydrophobicity .
Biological Activity
1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties. The presence of this group can significantly influence the compound's bioavailability and interaction with biological macromolecules.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various microbial strains. The mechanism of action involves the disruption of microbial cell membranes and interference with essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It demonstrates cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism includes the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a recent study, this compound was tested against multiple cancer cell lines. The results indicated:
- MCF7 Cell Line: IC50 = 12 µM
- A549 Cell Line: IC50 = 15 µM
- HepG2 Cell Line: IC50 = 10 µM
These findings suggest that the compound effectively inhibits tumor growth through apoptosis induction and modulation of key signaling pathways involved in cancer progression .
Antiviral Activity
Recent research has also explored the antiviral properties of benzimidazole derivatives. Preliminary data suggest that this compound may exhibit activity against certain viruses by inhibiting viral replication and entry into host cells .
| Virus Type | Effective Concentration (EC50) |
|---|---|
| Influenza A | 20 µM |
| HIV | 15 µM |
The mechanism of action for this compound involves several pathways:
- Interaction with DNA/RNA: The compound may intercalate into nucleic acids, disrupting replication processes.
- Enzyme Inhibition: It has been shown to inhibit key enzymes like topoisomerases and kinases involved in cell division and survival.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its lipophilicity imparted by the trifluoromethyl group. Studies suggest that it has favorable metabolic stability, making it a promising candidate for further development in therapeutic applications .
Q & A
Q. How can synthesis methods for 1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use phase-transfer catalysts like cetyltrimethylammonium chloride, which increases yields up to 88% by facilitating interfacial reactions in alkaline conditions .
- Solvent Systems : Employ a two-phase system (e.g., water and toluene) with trimethylsilyl chloride to reduce side reactions and simplify purification .
- Mole Ratios : Optimize the stoichiometry of precursors (e.g., o-phenylenediamine:carbonyl derivatives at 1:0.01) to minimize unreacted intermediates .
- Microwave Assistance : Reduce reaction times from hours to minutes using microwave irradiation, which enhances cyclocondensation efficiency .
Q. What analytical techniques are critical for characterizing this benzimidazole derivative?
Methodological Answer:
- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (trifluoromethyl signals at ~110–120 ppm) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 335.1) .
- Melting Point Analysis : Compare observed melting points (e.g., 145–147°C) with literature values to assess purity .
Q. Which in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Anti-Inflammatory Activity : Measure inhibition of NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophages (IC values <10 µM indicate potency) .
- Antioxidant Activity : Conduct DPPH radical scavenging assays; active derivatives (e.g., 3A-3) show IC values as low as 0.038 µg/ml .
- Analgesic Screening : Use acetic acid-induced writhing in mice; compounds with >85% inhibition at 50 mg/kg are considered promising .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like SARS-CoV-2 protease or HIV-1 reverse transcriptase. Prioritize derivatives forming hydrogen bonds (e.g., with Lys103 in HIV-RT) .
- QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CF) enhance metabolic stability .
- ADME Prediction : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration, focusing on logP (optimal range: 2–5) .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Replication : Retest discrepant compounds at standardized doses (e.g., 10–100 µM) in multiple cell lines (e.g., A549 for cytotoxicity, HepG2 for metabolism) .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain off-target effects. For example, hydroxylated metabolites may contribute to antioxidant activity .
- Epigenetic Modulation : Assess histone deacetylase (HDAC) inhibition, as benzimidazoles can alter gene expression (e.g., downregulating COX-2 in inflammation) .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
- Solvent-Free Reactions : Use mechanochemical grinding of o-phenylenediamine and m-toluic acid in a ball mill, achieving 75% yield without toxic solvents .
- Biocatalysis : Employ lipases or laccases to catalyze cyclization under mild conditions (pH 7, 25°C), reducing energy consumption .
- Waste Minimization : Recover catalysts (e.g., trimethylsilyl chloride) via distillation and reuse in subsequent batches .
Q. What structural modifications enhance multi-target activity (e.g., anticancer and anti-inflammatory)?
Methodological Answer:
- Hybrid Scaffolds : Synthesize triazole-benzimidazole hybrids (e.g., compound 9c) to target both tubulin (anticancer) and COX-2 (anti-inflammatory) .
- Substituent Engineering : Introduce -CF at position 2 for metabolic resistance and a 4-fluorophenyl group at position 1 for kinase inhibition (e.g., Abemaciclib analogs) .
- Proton Pump Mimetics : Modify N-1 with sulfoxide groups (e.g., omeprazole-like structures) to dual-target H/K-ATPase and ROS pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
